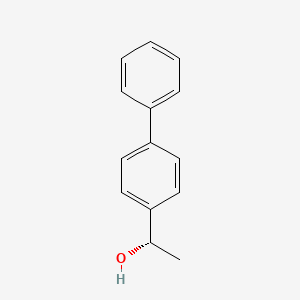
(1S)-1-(4-phenylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-phenylphenyl)ethan-1-ol: is an organic compound with the molecular formula C14H14O It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 4-phenylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-phenylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(4-phenylphenyl)ethan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-1-(4-phenylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1S)-1-(4-phenylphenyl)ethan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, (1S)-1-(4-phenylphenyl)ethane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (1S)-1-(4-phenylphenyl)ethan-1-one
Reduction: (1S)-1-(4-phenylphenyl)ethane
Substitution: (1S)-1-(4-phenylphenyl)ethyl chloride
Aplicaciones Científicas De Investigación
Chemistry: (1S)-1-(4-phenylphenyl)ethan-1-ol is used as a chiral building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It helps in understanding the stereoselectivity of enzymes and their mechanisms of action.
Medicine: The compound’s chiral nature makes it a potential candidate for the development of enantiomerically pure drugs. It can be used in the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemistry for their biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-phenylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through stereospecific interactions. The molecular targets and pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
(1R)-1-(4-phenylphenyl)ethan-1-ol: The enantiomer of (1S)-1-(4-phenylphenyl)ethan-1-ol, with similar chemical properties but different stereochemistry.
(1S)-1-(4-methylphenyl)ethan-1-ol: A structurally similar compound with a methyl group instead of a phenyl group.
(1S)-1-(4-chlorophenyl)ethan-1-ol: A compound with a chlorine substituent on the phenyl ring, exhibiting different reactivity and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of a biphenyl moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and research.
Propiedades
IUPAC Name |
(1S)-1-(4-phenylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOISDOCZKZYADO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
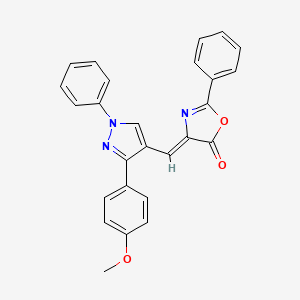
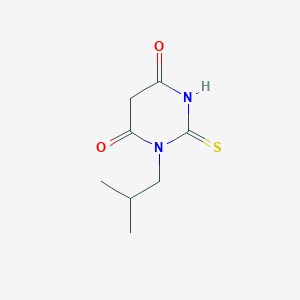
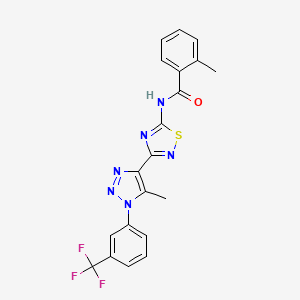
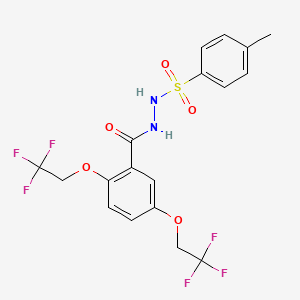
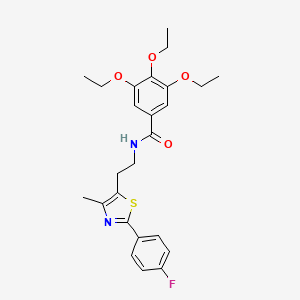
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)
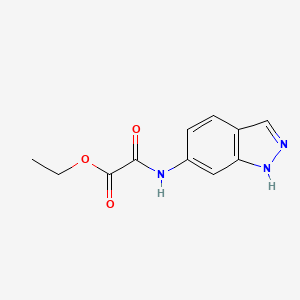
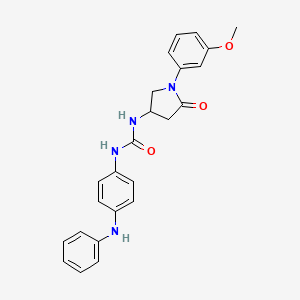
![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
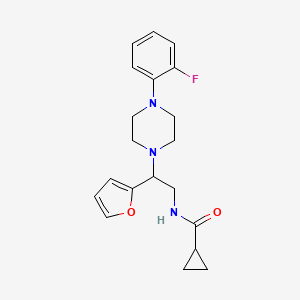
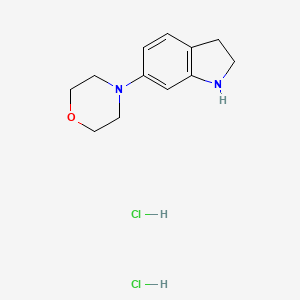
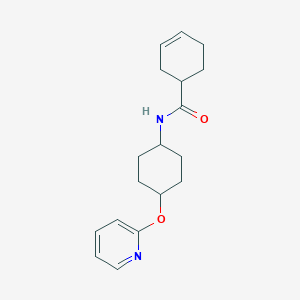
![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
